(R)-6-(Trifluoromethyl)piperidin-2-one
Description
(R)-6-(Trifluoromethyl)piperidin-2-one is a chiral cyclic amide featuring a piperidin-2-one backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position. The (R)-enantiomer is of particular interest in medicinal chemistry due to the stereochemical influence of the trifluoromethyl group on biological interactions. The CF₃ group enhances lipophilicity, metabolic stability, and bioavailability, making this compound a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
Molecular Formula |
C6H8F3NO |
|---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
(6R)-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)/t4-/m1/s1 |
InChI Key |
DIJXEGUOBRBICZ-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)C(F)(F)F |
Canonical SMILES |
C1CC(NC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation via Enamine Intermediates
A notable method involves the formation of α-trifluoromethyl cyclic enamines from δ-lactams (piperidin-2-one derivatives). The process includes:
- Treatment of the lactam with trichloroborane and trifluoromethyl bromide in the presence of a base such as HEPT.
- Formation of an iminium intermediate that is attacked by the trifluoromethyl anion generated in situ.
- β-elimination leads to the enamine intermediate.
- Subsequent reduction of the enamine produces the trifluoromethylated piperidinone.
This approach was reported with yields around 30% for the enamine intermediate, which can be further processed to the desired product.
Multistep Synthesis via Unsaturated Piperidine Intermediates
Another synthetic route involves:
- Construction of an α-trifluoroaminodiene intermediate through multiple steps starting from a hemiacetal.
- Transformation of the hemiacetal into an imine, followed by silylation.
- Allylation under acidic conditions to form an allyltrifluoroamine.
- Ring-closing metathesis catalyzed by Grubbs-type catalysts to form an unsaturated piperidine.
- Hydrogenation and acid treatment to yield the saturated trifluoromethyl piperidinone salt.
This method achieves high yields in the ring-closing step (up to 91%) and quantitative isolation of the hydrochloride salt of the trifluoromethyl piperidinone.
Synthesis from Pipecolic Acid Derivatives
Pipecolic acid (piperidine-2-carboxylic acid) is a common starting material for piperidinone derivatives. The classical method involves:
- Conversion of the sodium salt of pipecolic acid to the trifluoromethyl-substituted piperidine by treatment with sulfur tetrafluoride in the presence of hydrogen fluoride at elevated temperatures (around 120 °C).
- This method, first reported in 1962, yields the trifluoromethyl piperidine in low yield (~9.6%) but laid the foundation for later improvements.
Cycloaddition and Ring Expansion Strategies
Alternative approaches include:
- [4 + 2] Cycloaddition of dienes with trifluoromethyl-substituted dienophiles to form the piperidine ring with the trifluoromethyl group incorporated.
- Ring expansion of smaller nitrogen heterocycles such as prolinol derivatives to six-membered trifluoromethylated piperidinones.
- Multicomponent reactions involving isoxazoles, trifluoromethyl ketoesters, aldehydes, and ammonium acetate to form aminotrifluoromethyl ketones that cyclize intramolecularly to trifluoromethyl piperidines.
Catalysts and Reagents
Key catalysts and reagents used in the preparation of this compound include:
| Catalyst/Reagent | Role in Synthesis | Notes |
|---|---|---|
| Grubbs I catalyst (G-I) | Ring-closing metathesis to form unsaturated piperidine intermediates | Provides high yields (~91%) |
| Palladium on carbon (Pd/C) | Hydrogenation of unsaturated intermediates | Mild conditions, room temperature, 24 h |
| Trichloroborane (BCl3) | Formation of enamine intermediates from lactams | Used with CF3Br and base |
| Sulfur tetrafluoride (SF4) | Introduction of trifluoromethyl group from pipecolic acid salts | High temperature, low yield |
| Trifluoromethyl bromide (CF3Br) | Source of trifluoromethyl anion in enamine synthesis | Handling challenges due to gaseous nature |
| Boron trifluoride etherate (BF3·OEt2) | Catalyst in phosphonate substitution reactions | Facilitates formation of α-trifluoromethyl phosphonates |
The preparation of the (R)-enantiomer of 6-(trifluoromethyl)piperidin-2-one requires stereocontrol during the introduction of the trifluoromethyl group or during ring formation. Methods to achieve stereoselectivity include:
- Use of chiral auxiliaries or chiral catalysts during allylation and ring-closing steps.
- Selective hydrogenation conditions that favor the (R)-configuration.
- Resolution of racemic mixtures post-synthesis by chromatographic or crystallization methods.
While specific enantioselective protocols for this compound are less documented, the synthetic routes described allow for potential stereochemical control through choice of reagents and catalysts.
Summary Table of Key Synthetic Routes
Research Findings and Challenges
- Early methods such as the sulfur tetrafluoride route suffer from low yields and harsh conditions.
- Modern catalytic methods, especially ring-closing metathesis catalyzed by Grubbs catalysts, provide higher yields and milder conditions.
- Handling of trifluoromethyl bromide is challenging due to its gaseous state and toxicity.
- Enamine intermediates offer a versatile platform but require careful control to achieve high yields.
- Stereochemical control remains an area for further development to reliably produce enantiomerically pure this compound.
Chemical Reactions Analysis
Types of Reactions: ®-6-(Trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
®-6-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-6-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Core Heterocycle Variations :
- This compound utilizes a piperidin-2-one scaffold, which provides a rigid, planar amide bond. In contrast, analogues like the pyrrolidine-2-carboxylate derivative () adopt a five-membered ring, increasing ring strain but improving metabolic flexibility .
- Spirocyclic systems (e.g., 6,7-diazaspiro[4.5]dec in ) introduce conformational constraints, enhancing target selectivity .
Substituent Effects :
- Trifluoromethyl Placement : The position of the -CF₃ group significantly alters electronic and steric profiles. For example, pyridine- or pyrimidine-linked -CF₃ groups () enhance π-π stacking with aromatic residues in enzyme active sites, while piperidin-2-one-based -CF₃ improves membrane permeability .
- Polar Functional Groups : Sulfonic acid () and methyl ester () moieties modulate solubility. The target compound’s lack of ionizable groups renders it more lipophilic than sulfonic acid derivatives .
Stereochemical Impact: The (R)-configuration in the target compound likely confers distinct binding affinities compared to (S)-enantiomers or racemic mixtures. For example, (R)-configured intermediates in exhibited higher synthetic yields, suggesting enantioselective reactivity in organometallic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
